molecular formula C9H8F2O4 B143667 3-(Difluoromethoxy)-4-methoxybenzoic acid CAS No. 162401-65-2

3-(Difluoromethoxy)-4-methoxybenzoic acid

Cat. No.: B143667
CAS No.: 162401-65-2
M. Wt: 218.15 g/mol
InChI Key: DDERGTQRHJFPCR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-methoxybenzoic acid is an organic compound with the molecular formula C9H8F2O4 It is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.

    Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base like potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(Difluoromethoxy)-4-methoxybenzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-4-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-methoxybenzoic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-6-3-2-5(8(12)13)4-7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDERGTQRHJFPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-65-2
Record name 3-(difluoromethoxy)-4-methoxybenzoic acid
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